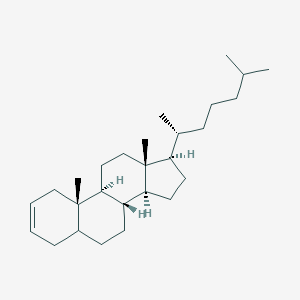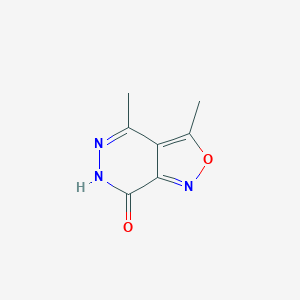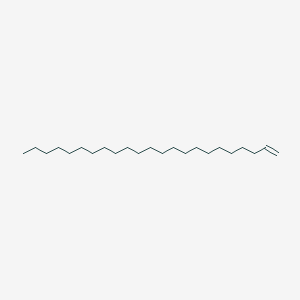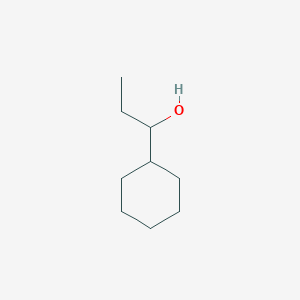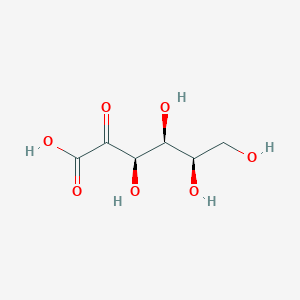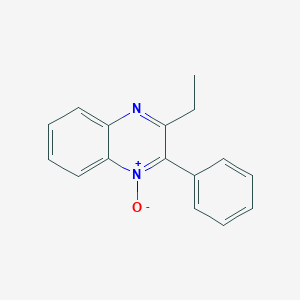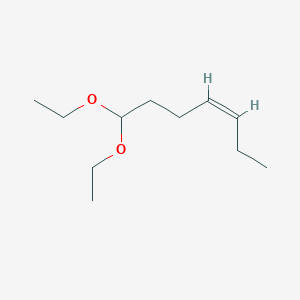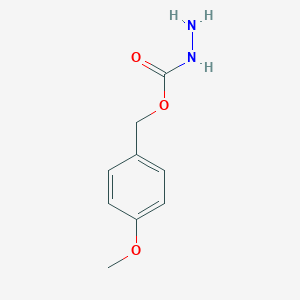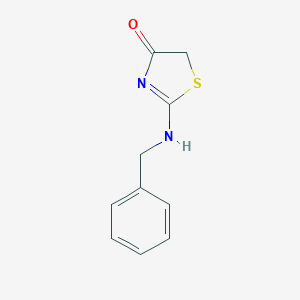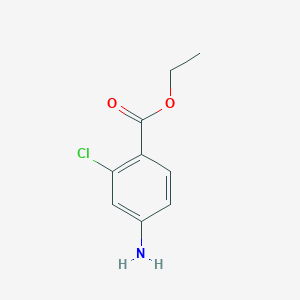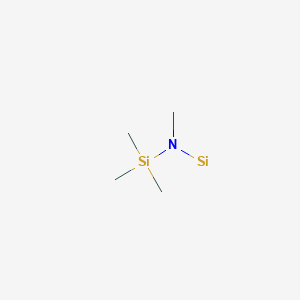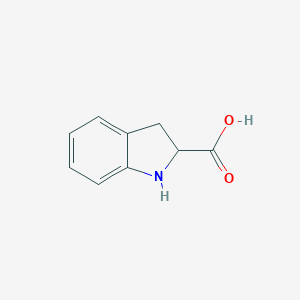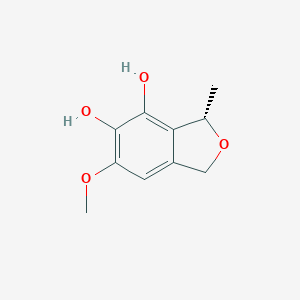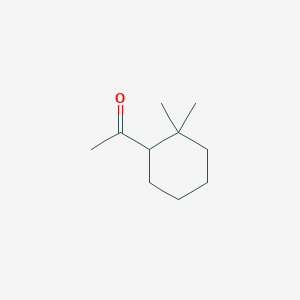
1-(2,2-Dimethylcyclohexyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethylcyclohexyl)ethanone, also known as DMCE, is a cyclic ketone that is commonly used in organic synthesis. It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and fragrances. In recent years, DMCE has gained significant attention due to its unique chemical properties and potential applications in scientific research.
Mécanisme D'action
1-(2,2-Dimethylcyclohexyl)ethanone acts as a nucleophile in many chemical reactions due to the presence of the carbonyl group. It can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and imines. 1-(2,2-Dimethylcyclohexyl)ethanone can also undergo nucleophilic substitution reactions with alkyl halides and sulfonates.
Effets Biochimiques Et Physiologiques
1-(2,2-Dimethylcyclohexyl)ethanone has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and anti-nociceptive properties in animal models. 1-(2,2-Dimethylcyclohexyl)ethanone has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-Dimethylcyclohexyl)ethanone is a versatile compound that can be easily synthesized and used in various chemical reactions. It is a stable compound that can be stored for long periods of time without decomposition. However, 1-(2,2-Dimethylcyclohexyl)ethanone is a toxic compound that should be handled with care. It is also a relatively expensive compound, which may limit its use in large-scale experiments.
Orientations Futures
There are many potential future directions for the use of 1-(2,2-Dimethylcyclohexyl)ethanone in scientific research. One area of interest is the development of new chiral ligands for asymmetric catalysis. 1-(2,2-Dimethylcyclohexyl)ethanone can also be used in the synthesis of new pharmaceuticals and agrochemicals. Another potential application is the use of 1-(2,2-Dimethylcyclohexyl)ethanone in the development of new materials, such as polymers and surfactants. Further research is needed to fully explore the potential applications of 1-(2,2-Dimethylcyclohexyl)ethanone in scientific research.
Méthodes De Synthèse
1-(2,2-Dimethylcyclohexyl)ethanone can be synthesized through various methods, including the oxidation of 2,2-dimethylcyclohexanol with chromic acid or potassium permanganate, or the reaction of 2,2-dimethylcyclohexanone with ethylmagnesium bromide. The most commonly used method is the Friedel-Crafts acylation of 2,2-dimethylcyclohexane with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride.
Applications De Recherche Scientifique
1-(2,2-Dimethylcyclohexyl)ethanone has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of chiral ligands, which are important in asymmetric catalysis. 1-(2,2-Dimethylcyclohexyl)ethanone has also been used in the synthesis of natural products, such as (+)-syringaresinol and (+)-licarin A. In addition, 1-(2,2-Dimethylcyclohexyl)ethanone has been used in the synthesis of pharmaceuticals, including the anti-cancer drug, vinblastine.
Propriétés
Numéro CAS |
17983-26-5 |
|---|---|
Nom du produit |
1-(2,2-Dimethylcyclohexyl)ethanone |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-(2,2-dimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-8(11)9-6-4-5-7-10(9,2)3/h9H,4-7H2,1-3H3 |
Clé InChI |
VXHOFFZAGUMFCK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCCC1(C)C |
SMILES canonique |
CC(=O)C1CCCCC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



